![molecular formula C12H10Cl2N2OS B2663710 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 105512-63-8](/img/structure/B2663710.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, also known as DTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTT is a thiazole derivative that possesses anti-inflammatory, anti-tumor, and anti-microbial properties. In
Applications De Recherche Scientifique
Herbicidal Activity
Research on structurally related compounds has shown promising herbicidal activities. For instance, the study of crystal structure and herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed effective herbicidal properties, suggesting that modifications in the thiazole derivatives could contribute to developing potent herbicides (Liu et al., 2008).
Antimicrobial and Cytotoxic Activities
A study synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and investigated their antimicrobial activity. Some derivatives displayed high antibacterial and anticandidal effects, while also showing cytotoxic activity against human leukemia cells, indicating the potential of thiazole derivatives in antimicrobial and anticancer therapies (Sam Dawbaa et al., 2021).
Molecular Docking and Quantum Chemical Calculations
The characterization of related molecules through quantum chemical methods and vibrational spectral techniques has been undertaken. Such studies aim to identify the biological functions of these compounds, including antimicrobial activity, through molecular docking to understand their interaction with different proteins, potentially guiding the development of new therapeutic agents (A. Viji et al., 2020).
Environmental Impact and Degradation
Investigations into the movement and retention of structurally similar compounds, like propanil N-(3,4-dichlorophenyl)propanamide, in aquatic ecosystems highlight the environmental impact and degradation pathways of these chemicals. Such studies are crucial for understanding the ecological safety and degradation behavior of potential herbicidal and pharmaceutical agents (A. Perera et al., 1999).
Inhibition of Corrosion
Thiazole and thiadiazole derivatives, including those structurally related to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, have been examined for their corrosion inhibition performances on iron, suggesting the application of these compounds in protecting metals from corrosion, which is vital for industrial applications (S. Kaya et al., 2016).
Propriétés
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLVGSMQUVDYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2663628.png)

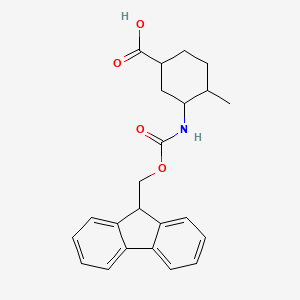
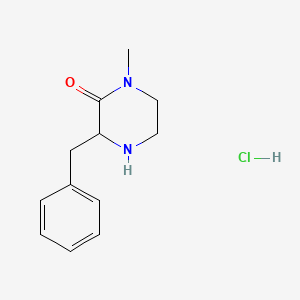
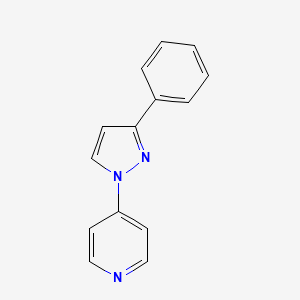
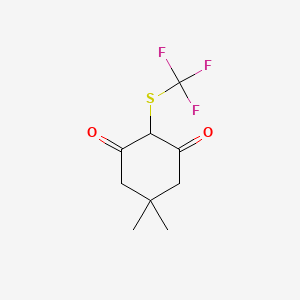
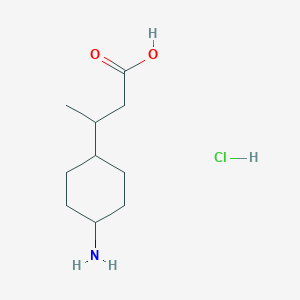
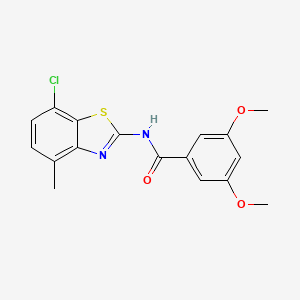

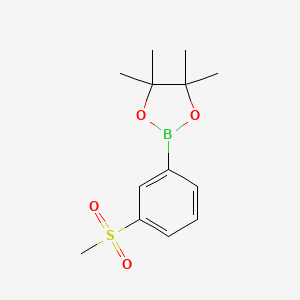
![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)